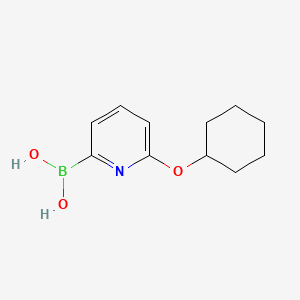
Hydroxypropranolol-d7 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxypropranolol-d7 hydrochloride is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride . It is an active metabolite of Propranolol, a medication primarily used to treat high blood pressure .
Synthesis Analysis
The synthesis of Propranolol and its derivatives, including Hydroxypropranolol-d7 hydrochloride, has been studied extensively . The synthesis of Propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel Propranolol derivatives were designed by reactions of Propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
The molecular formula of Hydroxypropranolol-d7 hydrochloride is C16H15D7ClNO3 . The structure includes a naphthalene ring with a hydroxy group at the 4-position, linked to a side chain that contains a secondary amine and a hydroxy group .Physical And Chemical Properties Analysis
Hydroxypropranolol-d7 hydrochloride has a molecular weight of 318.85 . It is recommended to be stored under the conditions specified in the Certificate of Analysis .作用機序
Biochemical Pathways
The action of Hydroxypropranolol-d7 hydrochloride affects several biochemical pathways. By blocking β-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline and noradrenaline), which are hormones that stimulate these receptors . This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA), and ultimately decreasing the rate and force of heart contractions .
Pharmacokinetics
Propranolol, the parent compound of Hydroxypropranolol-d7 hydrochloride, is well absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, leading to the formation of active metabolites, including Hydroxypropranolol . The compound has dose-dependent bioavailability, and its pharmacokinetics can be influenced by factors such as age, gender, and hepatic or renal impairment .
Result of Action
The molecular and cellular effects of Hydroxypropranolol-d7 hydrochloride’s action include a decrease in heart rate, myocardial contractility, and blood pressure . It also has intrinsic sympathomimetic activity, membrane stabilizing activity, and potent antioxidant properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxypropranolol-d7 hydrochloride. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s age, gender, and the presence of liver or kidney disease . Furthermore, the environmental risk posed by Propranolol (the parent compound) is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .
Safety and Hazards
特性
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/i1D3,2D3,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-BGKGEVRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678705 |
Source


|
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-03-1 |
Source


|
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

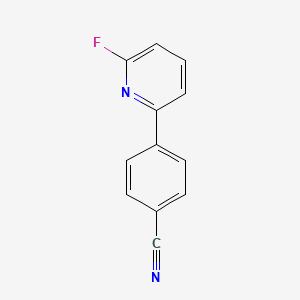

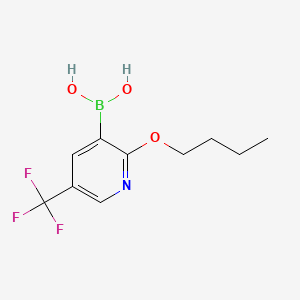
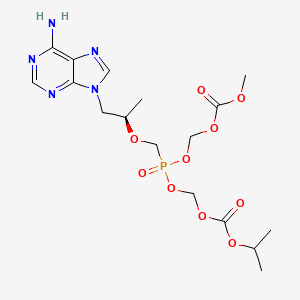



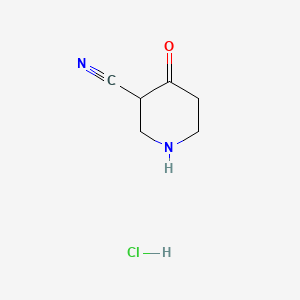


![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)
![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)
